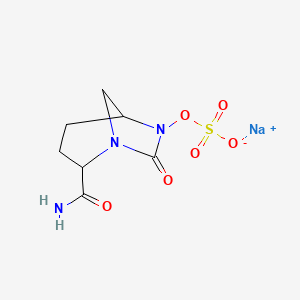

ent-AvibactamSodiumSalt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ent-Avibactam Sodium Salt: is a novel diazabicyclooctane non-β-lactam β-lactamase inhibitor. It is known for its ability to inhibit a broad spectrum of β-lactamase enzymes, which are responsible for antibiotic resistance in many bacterial strains . This compound is particularly significant in the treatment of infections caused by multi-drug resistant bacteria when combined with β-lactam antibiotics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ent-Avibactam Sodium Salt typically involves multiple steps, starting from commercially available ethyl-5-hydroxypicolinate . The process includes a novel lipase-catalyzed resolution to prepare (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a key intermediate . An optimized one-pot debenzylation/sulfation reaction, followed by cation exchange, yields the final product .

Industrial Production Methods: Industrial production methods for ent-Avibactam Sodium Salt involve the reaction of sodium 2-ethylhexanoate with an intermediate compound . This method is cost-effective, avoids high-risk preparation methods, and is suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: ent-Avibactam Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include ammonium formate, formic acid, triethylamine, and sulfonation reagents . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield ent-Avibactam Sodium Salt .

Wissenschaftliche Forschungsanwendungen

ent-Avibactam Sodium Salt has a wide range of applications in scientific research . In chemistry, it is used to study the inhibition of β-lactamase enzymes . In biology and medicine, it is significant in the development of treatments for infections caused by antibiotic-resistant bacteria . The compound is also used in the pharmaceutical industry to develop new antibiotic formulations .

Wirkmechanismus

The mechanism of action of ent-Avibactam Sodium Salt involves the inhibition of β-lactamase enzymes by a unique covalent and reversible mechanism . This inhibition protects β-lactam antibiotics from degradation, allowing them to effectively target and kill bacteria . The molecular targets include Ambler class A, C, and some class D β-lactamases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to ent-Avibactam Sodium Salt include clavulanic acid, sulbactam, and tazobactam . These compounds also inhibit β-lactamase enzymes but differ in their spectrum of activity and efficiency .

Uniqueness: ent-Avibactam Sodium Salt is unique due to its broad spectrum of activity and its ability to inhibit a wide range of β-lactamase enzymes . It is also more efficient compared to other β-lactamase inhibitors .

Eigenschaften

IUPAC Name |

sodium;(2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCIKUMODPANKX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N3NaO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12286470.png)

![3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B12286486.png)

![2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid](/img/structure/B12286491.png)

![(S)-3-[[5-(4-Boc-2-methyl-1-piperazinyl)-2-pyridyl]amino]-5-bromo-1-methylpyridin-2(1H)-one](/img/structure/B12286502.png)

![4-azido-2,3,5,6-tetrafluoro-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B12286518.png)

![Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12286533.png)

![2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B12286550.png)

![L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B12286557.png)